Chemical properties of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
Chemical properties of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
An In-Depth Technical Guide to the Chemical Properties of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
Preamble: Navigating the Uncharted Chemical Space
In the landscape of chemical research and drug development, we often encounter compounds of significant theoretical interest that lack extensive characterization in published literature. 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is one such molecule. While its structural motifs—a substituted dihydropyridinone core—suggest a rich potential for biological activity and synthetic utility, a direct and comprehensive body of experimental data remains elusive.
This guide, therefore, adopts a predictive and inferential methodology grounded in established chemical principles and data from closely related structural isomers. By synthesizing information from analogous compounds, we aim to provide a robust and scientifically-grounded technical overview for researchers, scientists, and drug development professionals. This document will serve as a foundational resource, illuminating the probable characteristics of this novel compound and guiding future experimental design.
Structural and Physicochemical Profile
The identity of a compound is fundamentally defined by its structure. 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a substituted pyridinone, a class of heterocyclic compounds that are prevalent in medicinal chemistry. For clarity, its structure is presented below alongside its key constitutional isomer, 3-Amino-5-bromo-1-methylpyridin-2(1H)-one, for which more data is available.
The subtle shift in the positions of the amino and bromo substituents between these isomers is expected to significantly influence their electronic properties, reactivity, and biological interactions.
Table 1: Comparative Physicochemical Properties
| Property | 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (Target) | 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (Isomer) |
| CAS Number | Not assigned | 910543-72-5[1][2][3] |
| Molecular Formula | C₆H₇BrN₂O | C₆H₇BrN₂O |
| Molecular Weight | 201.04 g/mol | 203.04 g/mol |
| Physical Form | Predicted: Solid | Solid / White powder[1] |
| Purity | N/A | Typically ≥95%[2] or ≥97% |
| Storage Conditions | Predicted: Room temperature, inert atmosphere, protect from light. | Room temperature, inert atmosphere, keep in dark place[2] |
Synthesis and Reactivity: A Predictive Blueprint
While a validated synthesis for the target molecule is not published, a logical pathway can be proposed based on established heterocyclic chemistry. The synthesis of related nitro- and amino-bromopyridines provides a strong foundation for this predictive model.[4][5][6]
Proposed Synthetic Pathway
The proposed synthesis starts from a commercially available precursor and proceeds through nitration, methylation, and subsequent reduction of the nitro group to the target amine. This strategy is designed to control the regiochemistry of the substituents.
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
To a flask cooled to 0-5 °C, slowly add 2-amino-5-bromopyridine to concentrated sulfuric acid with stirring.[6]
-
Add concentrated nitric acid dropwise, maintaining the temperature below 5 °C.[6]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the mixture over ice and neutralize with 10% aqueous NaOH to a pH of 7-8.[6]
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the product.
Step 2: Synthesis of 5-Bromo-3-nitro-pyridin-2(1H)-one
-
Dissolve the product from Step 1 in aqueous sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.
-
Gently heat the mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2-one.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 3: Synthesis of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one
-
Suspend the pyridin-2-one from Step 2 in a suitable solvent such as DMF or acetonitrile.
-
Add a base (e.g., K₂CO₃ or NaH) to deprotonate the ring nitrogen.
-
Add methyl iodide (CH₃I) and stir the reaction, possibly with gentle heating, until TLC indicates completion.
-
Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.
Step 4: Synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
-
Dissolve the methylated nitro-pyridinone from Step 3 in a solvent mixture like ethanol and water.
-
Add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.[5]
-
Heat the mixture at reflux for 1-2 hours until the reduction is complete.
-
Filter the hot reaction mixture to remove the iron salts and evaporate the solvent.
-
Recrystallize the crude residue from a suitable solvent to obtain the final product.
Predicted Chemical Reactivity
The molecule possesses three key reactive sites: the C5-amino group, the C3-bromo group, and the dihydropyridinone ring system.
-
Amino Group: This group is a nucleophile and a directing group for further electrophilic substitution. It can be expected to undergo standard reactions such as acylation, alkylation, and formation of sulfonamides.
-
Bromo Group: The bromine atom is a good leaving group, making this position susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This provides a powerful handle for introducing molecular diversity.
-
Dihydropyridinone Core: The conjugated system of the ring influences its aromaticity and reactivity. The electron-withdrawing nature of the carbonyl group and the bromine atom deactivates the ring towards electrophilic attack but may activate it for certain types of nucleophilic substitution.
Spectroscopic Characterization: An Educated Prediction
Predicting the spectroscopic signature of a molecule is crucial for its identification during synthesis and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic/olefinic region and one signal in the aliphatic region.
-
¹³C NMR: The spectrum will show six distinct carbon signals.[9][10]
-
The carbonyl carbon (C=O) will be the most downfield signal, expected in the range of 160-170 ppm.
-
Four signals for the sp² hybridized carbons of the ring. The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others due to the heavy atom effect.
-
A signal for the N-methyl carbon in the aliphatic region (around 30-40 ppm).
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be a key tool for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this will appear as two peaks of nearly equal intensity (M⁺ and M+2).[11][12]
-
Fragmentation Pattern: The fragmentation is likely initiated by the loss of stable radicals or neutral molecules.
The combination of the hydrogen-bond donating amino group, the halogen atom (which can participate in halogen bonding), and the rigid heterocyclic core makes this molecule an attractive scaffold for designing ligands that can fit into the ATP-binding pocket of various kinases.
Safety and Handling
While no specific safety data sheet (SDS) exists for the target compound, general precautions for handling related aminobromopyridine derivatives should be strictly followed. [13][14][15][16]
-
Hazard Statements (Inferred): Likely to be harmful if swallowed (H302), cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere. [2]* Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one represents an intriguing but under-explored area of chemical space. This guide provides a comprehensive, albeit predictive, technical overview of its chemical properties. By drawing logical inferences from its structural isomers and related compounds, we have outlined a plausible synthetic route, predicted its spectroscopic characteristics, and highlighted its potential as a valuable scaffold in drug discovery, particularly in the realm of kinase inhibition. It is our hope that this foundational document will stimulate and guide future experimental investigation into this promising molecule.
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